Nicotinamide Riboside Triflate

Description

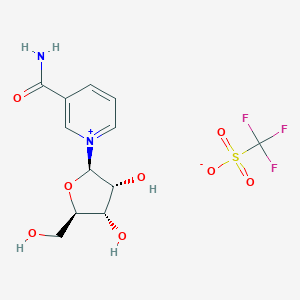

Structure

2D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWRNTDQENDMQK-IVOJBTPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462505 | |

| Record name | Ribosylnicotinamide Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445489-49-6 | |

| Record name | Ribosylnicotinamide Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Nicotinamide Riboside Triflate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of Nicotinamide (B372718) Riboside Triflate. The information is curated for professionals in research and drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Properties and Structure

Nicotinamide Riboside Triflate is a synthetic, salt form of nicotinamide riboside (NR), a naturally occurring pyridine-nucleoside form of vitamin B3 found in trace amounts in foods like milk. The triflate anion enhances the stability of the nicotinamide riboside cation. It is recognized as a potent precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.

General Information

| Property | Value | Source |

| Chemical Name | 3-(Aminocarbonyl)-1-β-D-ribofuranosylpyridinium trifluoromethanesulfonate (B1224126) | [1][] |

| Synonyms | NR Triflate, Nicotinamide Ribose Triflate, SRT647 | [1] |

| CAS Number | 445489-49-6 | [1][] |

| Appearance | Off-white to pale yellow low-melting solid or oil | [][3][4] |

Physicochemical Properties

| Property | Value | Details and Source |

| Molecular Formula | C₁₂H₁₅F₃N₂O₈S | [1][5][6] |

| Molecular Weight | 404.32 g/mol | [5][6] |

| Melting Point | Low-melting solid; specific range not determined. | [][3][4] |

| Boiling Point | Not determined. | |

| Solubility | Soluble in DMSO. Slightly soluble in methanol (B129727) and water. | [] |

| Stability | Hygroscopic. Sensitive to hydrolysis, particularly in aqueous solutions. Should be stored at -20°C under an inert atmosphere for long-term stability. | [1] |

Chemical Structure

This compound is an organic salt composed of a nicotinamide riboside cation and a trifluoromethanesulfonate (triflate) anion. The cation consists of a nicotinamide molecule linked to a ribose sugar ring via a β-N-glycosidic bond. The positive charge is located on the nitrogen atom of the pyridine (B92270) ring. The triflate anion is a non-coordinating anion that contributes to the stability of the salt.

Biological Significance and Signaling Pathway

This compound serves as a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in all living cells. The elevation of NAD+ levels has been shown to activate sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in cellular processes such as DNA repair, inflammation, and metabolism.

The primary signaling pathway involves the conversion of nicotinamide riboside (NR) to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). Increased NAD+ levels enhance the activity of sirtuins, such as SIRT1 and SIRT3, which deacetylate a wide range of protein targets, thereby modulating their activity and influencing various cellular functions.

Experimental Protocols

Synthesis of β-Nicotinamide Riboside Triflate

This protocol describes a two-step chemical methodology for the synthesis of β-nicotinamide riboside triflate.

Step 1: Synthesis of Ethyl Nicotinate (B505614) 2',3',5'-tri-O-acetylriboside Triflate (Intermediate)

-

Couple commercially available 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with 1.5 equivalents of ethyl nicotinate.

-

The reaction is carried out in the presence of 1 equivalent of trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf).

Step 2: Deprotection and Amidation to form β-Nicotinamide Riboside Triflate

-

Dissolve the syrup-like intermediate from Step 1 in ice-cold 5.5 N NH₃/MeOH.

-

Maintain the reaction at 0 °C for 15-18 hours under an argon atmosphere. This step achieves simultaneous deprotection of the acetyl groups and conversion of the nicotinate ester to the corresponding amide.

-

Monitor the reaction hourly by HPLC after 15 hours.

-

Once the reaction is complete, remove the methanol and ammonia (B1221849) under reduced pressure.

-

Purify the crude product by reversed-phase column chromatography on a C18 column using water as the eluent.

-

Evaporate the water from the fractions containing the purified product to dryness under high vacuum to obtain β-nicotinamide riboside triflate.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for monitoring the synthesis reaction and assessing the purity of the final product.

| Parameter | Specification |

| Column | Machery-Nagel NUCLEOSIL 100-5 C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase | 0.1% Trifluoroacetic acid (TFA) in water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized β-Nicotinamide Riboside Triflate can be confirmed by NMR spectroscopy.

¹H NMR (in D₂O):

-

δ = 9.60 (s, 1H, H-2), 9.24 (d, 1H, J = 6.0 Hz, H-6), 8.95 (d, 1H, J = 7.9 Hz, H-4), 8.23 (t, 1H, J = 7.1 Hz, H-5), 6.20 (d, 1H, J = 4.9 Hz, H-1'), 4.45 (m, 2H, H-2' and H'-4'), 4.32 (t, 1H, J= 3.8 Hz, H-3'), 4.02 (dd, 1H, J = 2.7 and 12.3 Hz, H-5'a), 3.87 (dd, 1H, J = 2.4 and 11.1 Hz, H-5'b).

¹³C NMR (in D₂O):

-

δ = 146.0, 143.0, 141.3, 128.7, 100.2, 88.1, 77.7, 70.2, 60.6.

Conclusion

This compound is a key compound for research into NAD+ metabolism and its therapeutic potential. Its role as a stable and effective NAD+ precursor makes it a valuable tool for studying the effects of elevated NAD+ levels in various biological models. The provided experimental protocols offer a solid foundation for the synthesis and analysis of this compound, enabling researchers to further explore its applications in drug development and the study of age-related and metabolic diseases.

References

- 1. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C12H15F3N2O8S | CID 11327147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

Nicotinamide Riboside Triflate: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). The triflate salt of Nicotinamide Riboside (Nicotinamide Riboside Triflate) is a commonly used form in research settings. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, relevant experimental protocols, and a summary of key quantitative data from preclinical and clinical studies. The information is intended to support researchers and drug development professionals in their exploration of this promising molecule for various therapeutic applications.

Physicochemical Properties

This compound is a salt of the nicotinamide riboside cation with a trifluoromethanesulfonate (B1224126) anion. Its key properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 445489-49-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₅F₃N₂O₈S | [1][2][4] |

| Molecular Weight | 404.32 g/mol | [1][2][4] |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate | [2] |

| Synonyms | NR Triflate, SRT647 | [3] |

Mechanism of Action: NAD+ Biosynthesis and Sirtuin Activation

This compound serves as a potent precursor to NAD+, a critical coenzyme in cellular metabolism and signaling. Upon administration, it enters the cell and is utilized in the NAD+ salvage pathway.

The NAD+ Salvage Pathway

The primary mechanism by which Nicotinamide Riboside boosts NAD+ levels is through the salvage pathway, which recycles nicotinamide and its derivatives.

As illustrated, Nicotinamide Riboside is transported into the cell where it is phosphorylated by Nicotinamide Riboside Kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN). NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to produce NAD+.

Sirtuin Activation

The increase in intracellular NAD+ levels directly impacts the activity of NAD+-dependent enzymes, most notably the sirtuins. Sirtuins are a class of deacetylases that play crucial roles in regulating cellular processes such as metabolism, DNA repair, and inflammation. By increasing the available pool of NAD+, Nicotinamide Riboside enhances sirtuin activity, leading to the deacetylation of various protein targets and subsequent downstream effects.

Experimental Protocols

This section provides an overview of methodologies for key experiments involving this compound, based on published literature.

Chemical Synthesis of β-Nicotinamide Riboside Triflate

A two-step methodology for the synthesis of β-nicotinamide riboside has been described. The process involves the stereoselective coupling of a protected ribose with an ethyl nicotinate (B505614) precursor, followed by deprotection and amidation.

Detailed Protocol:

-

Coupling: Commercially available 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is coupled with ethyl nicotinate in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). This reaction proceeds with high stereoselectivity to yield the β-isomer.

-

Deprotection and Amidation: The resulting intermediate is treated with 5.5 N ammonia (B1221849) in methanol at 0°C. This step facilitates the simultaneous deprotection of the acetyl groups and the conversion of the nicotinate ester to the corresponding amide, yielding β-nicotinamide riboside.

In Vivo Study: Murine Model of Alcohol-Induced Liver Injury

This protocol is based on a study investigating the protective effects of Nicotinamide Riboside against alcohol-induced liver damage in mice.[1]

Experimental Workflow:

Methodology:

-

Animals and Diet: C57BL/6J mice are fed a Lieber-DeCarli ethanol liquid diet.

-

Treatment: A treatment group receives the same diet supplemented with Nicotinamide Riboside at a dose of 400 mg/kg of body weight per day for 16 days.[1]

-

Sample Collection: At the end of the treatment period, animals are euthanized, and liver and blood samples are collected.

-

Analysis:

-

Liver Injury: Assessed by measuring serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and by histological examination of liver sections stained with Hematoxylin and Eosin (H&E) and Oil Red O.

-

Metabolic Parameters: Liver triglycerides and other relevant metabolites are quantified.

-

Mechanism of Action: Protein levels and gene expression of key targets such as SirT1 and PGC-1α are analyzed using Western blotting and qPCR.

-

NAD+ Levels: Hepatic NAD+ concentrations are measured to confirm the engagement of the target pathway.

-

In Vitro Study: Cell Culture Model

Methodology:

-

Cell Lines: Various cell lines can be used, such as HepG2 (human liver cancer cell line), C2C12 (mouse myoblast cell line), or primary neurons.

-

Treatment: Cells are cultured in appropriate media and treated with this compound at various concentrations (e.g., 100 µM to 1 mM) for a specified duration (e.g., 24-48 hours).

-

Analysis:

-

Cell Viability: Assessed using assays such as MTT or trypan blue exclusion.

-

NAD+ Levels: Intracellular NAD+ concentrations are measured using commercially available kits or LC-MS/MS.

-

Gene and Protein Expression: Changes in the expression of target genes and proteins are analyzed by qPCR and Western blotting.

-

Mitochondrial Function: Assessed by measuring mitochondrial respiration (e.g., using a Seahorse analyzer), mitochondrial membrane potential, and levels of reactive oxygen species.

-

Quantitative Data Summary

The following tables summarize key quantitative findings from selected studies on Nicotinamide Riboside.

In Vivo Efficacy Data

| Model System | Treatment Protocol | Key Findings | Citation(s) |

| Tg2576 AD Mice | 250 mg/kg/day for 3 months | - Significantly attenuated cognitive deterioration.- Increased steady-state NAD+ levels in the cerebral cortex. | [5][6] |

| High-Fat Diet Mice | 400 mg/kg/day in diet | - Enhanced oxidative metabolism.- Protected against high-fat diet-induced metabolic abnormalities. | [7] |

| Alcohol-Induced Liver Injury Mice | 400 mg/kg/day for 16 days | - Activated SirT1 and increased mitochondrial function.- Protected against ethanol-induced liver injury. | [1] |

Human Pharmacokinetic and Pharmacodynamic Data

| Study Population | Dosing Regimen | Key Pharmacokinetic/Pharmacodynamic Findings | Citation(s) |

| Healthy Volunteers | Single oral doses of 100, 300, and 1000 mg | - Dose-dependent increases in the blood NAD+ metabolome. | [4][8] |

| Healthy Volunteers | Dose escalation up to 1000 mg twice daily for 8 days | - Well-tolerated with no adverse events.- Significant increase in whole blood NAD+ levels (approximately 100% increase). | [9][10] |

Conclusion

This compound is a valuable research tool for investigating the roles of NAD+ metabolism and sirtuin signaling in health and disease. Its ability to effectively and safely increase NAD+ levels in both preclinical models and humans underscores its potential as a therapeutic agent for a range of metabolic and age-related disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the biological effects and therapeutic applications of this compound.

References

- 1. Nicotinamide riboside attenuates alcohol induced liver injuries via activation of SirT1/PGC-1α/mitochondrial biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aboutnad.com [aboutnad.com]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinamide riboside restores cognition through an upregulation of proliferator-activated receptor-γ coactivator 1α regulated β-secretase 1 degradation and mitochondrial gene expression in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinamide riboside restores cognition through an upregulation of proliferator-activated receptor-γ coactivator 1α regulated β-secretase 1 degradation and mitochondrial gene expression in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NAD(+) precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Portal [iro.uiowa.edu]

- 9. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers | PLOS One [journals.plos.org]

- 10. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and significance of β-nicotinamide riboside as an NAD+ precursor

An In-depth Technical Guide to the Discovery and Significance of β-Nicotinamide Riboside as an NAD+ Precursor

Executive Summary

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in all living cells, playing a pivotal role in cellular metabolism, energy production, and DNA repair. The age-associated decline in NAD+ levels has been linked to a range of age-related diseases. This has spurred research into NAD+ precursors as potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery and significance of β-nicotinamide riboside (NR) as a potent and orally bioavailable NAD+ precursor. We will delve into the key experiments that established its role, the metabolic pathways it utilizes, and the quantitative effects of its supplementation. This document is intended for researchers, scientists, and drug development professionals in the field of NAD+ metabolism and age-related therapeutics.

Introduction to NAD+

First identified in 1906, Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental molecule that functions as a coenzyme in hundreds of redox reactions essential for cellular metabolism, including glycolysis, the Krebs cycle, and fatty acid oxidation.[1] Beyond its role in energy metabolism, NAD+ is a crucial substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157, which are involved in regulating a wide array of cellular processes such as DNA repair, gene expression, and immune responses.[2]

The concentration of NAD+ in the body naturally declines with age, and this depletion has been associated with various age-related pathologies, including metabolic disorders, neurodegenerative diseases, and cardiovascular disease.[3] This has led to a surge in research focused on strategies to augment NAD+ levels, with a particular interest in NAD+ precursors.

The Discovery of β-Nicotinamide Riboside as an NAD+ Precursor

For decades, the known vitamin precursors for NAD+ synthesis were nicotinic acid (NA) and nicotinamide (NAM).[4] However, in 2004, a seminal study led by Dr. Charles Brenner identified β-nicotinamide riboside (NR) as a novel and unanticipated NAD+ precursor in yeast.[4][5] This discovery challenged the conventional understanding of eukaryotic NAD+ biosynthesis, revealing a new pathway independent of the established Preiss-Handler pathway for NA.[4] Subsequent research identified NR in trace amounts in milk, establishing it as a naturally occurring form of vitamin B3.[4][6]

The Nicotinamide Riboside Kinase (NRK) Pathway

The primary route for the conversion of NR to NAD+ is the Nicotinamide Riboside Kinase (NRK) pathway.[7][8] This pathway involves two key enzymatic steps:

-

Phosphorylation of NR: Nicotinamide riboside kinases (NRK1 and NRK2 in humans) phosphorylate NR to form nicotinamide mononucleotide (NMN).[8][9]

-

Adenylylation of NMN: NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[9][10]

This pathway provides an efficient means for cells to salvage NR and synthesize NAD+.

Significance of β-Nicotinamide Riboside

The discovery of NR as an NAD+ precursor is significant for several reasons:

-

Oral Bioavailability: Subsequent human clinical trials have demonstrated that orally administered NR is effectively absorbed and leads to a dose-dependent increase in blood NAD+ levels.[10][[“]][12]

-

Favorable Safety Profile: NR supplementation has been shown to be well-tolerated in humans at doses up to 2000 mg/day, with no serious adverse events reported.[10][[“]][13] Unlike nicotinic acid, NR does not cause flushing.[6][13]

-

Efficiency in Raising NAD+: Studies have indicated that NR is an efficient NAD+ precursor, effectively increasing NAD+ levels in various tissues, including blood, skeletal muscle, and the brain.[[“]][[“]]

-

Therapeutic Potential: By boosting NAD+ levels, NR shows promise in preclinical and clinical studies for addressing age-related metabolic and neurodegenerative conditions.[[“]][13][[“]]

Key Experimental Evidence

Preclinical Studies

The initial discovery of the NRK pathway was made in yeast.[4] Subsequent studies in mice demonstrated that NR supplementation could increase NAD+ levels in multiple tissues, leading to improved mitochondrial function, enhanced insulin (B600854) sensitivity, and protection against weight gain in models of diet-induced obesity.[10][13] These preclinical findings laid the groundwork for human clinical trials.

Human Clinical Trials

The first human clinical trial of NR, published in 2016, was a landmark study that confirmed its safety and efficacy in raising NAD+ levels in healthy volunteers.[15] This and subsequent studies have provided valuable quantitative data on the effects of NR supplementation.

Quantitative Data on NR Supplementation

The following tables summarize key quantitative findings from human clinical trials of β-nicotinamide riboside.

Table 1: Effect of NR Supplementation on Whole Blood NAD+ Levels

| Study (First Author, Year) | Dosage | Duration | Number of Participants | Baseline NAD+ (µM) | Post-Supplementation NAD+ (µM) | Percentage Increase |

| Airhart, 2017[10][12] | 250 mg to 1000 mg twice daily (escalating) | 9 days | 8 | ~25 (estimated from data) | ~50 (estimated from data) | ~100%[10][12] |

| Martens, 2018[16] | 1000 mg/day | 6 weeks | 24 | Not reported | Not reported | ~60% (in PBMCs)[17] |

| Dollerup, 2018 | 2000 mg/day | 12 weeks | 40 | Not reported | Not reported | Not significant in muscle |

| Elhassan, 2019 | 1000 mg/day | 10-12 days | 12 | ~22 | ~51 | ~132% |

Table 2: Pharmacokinetics of a Single 1000 mg Oral Dose of NR in Healthy Volunteers

| Parameter | Value | Unit | Reference |

| Tmax (Time to peak concentration) of NR | ~2.5 | hours | [10] |

| Cmax (Peak plasma concentration) of NR | ~1.7 | µM | [10] |

| Tmax of NAD+ | ~8 | hours | [10] |

| Peak fold increase in NAD+ | ~2.7 | - | [15] |

Detailed Experimental Protocols

Protocol for a Randomized, Placebo-Controlled Crossover Trial of NR

This protocol is based on the design of several key human clinical trials of NR.

Methodology Details:

-

Study Design: A randomized, double-blind, placebo-controlled crossover design is often employed to minimize bias.

-

Participants: Healthy volunteers within a specified age range are recruited. Exclusion criteria typically include chronic illnesses, use of certain medications, and vitamin B3 supplementation.

-

Intervention: Participants receive a standardized dose of NR (e.g., 500 mg or 1000 mg daily) or a matching placebo for a defined period (e.g., 6-8 weeks). After a washout period, they cross over to the other treatment arm.

-

Blood Sampling: Whole blood, plasma, or peripheral blood mononuclear cells (PBMCs) are collected at baseline and at various time points during the intervention periods.

-

NAD+ Metabolome Analysis: The concentrations of NAD+ and related metabolites (e.g., NMN, NAM, NAAD) are quantified using validated analytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS).[18][19][20]

Analytical Method for NAD+ Quantification by LC-MS

-

Sample Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Metabolites are extracted, often using a methanol-based protein precipitation method, in the presence of internal standards.

-

Chromatographic Separation: The extracted metabolites are separated using high-performance liquid chromatography (HPLC), often with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.[20]

-

Mass Spectrometry Detection: The separated metabolites are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[18][19]

Conclusion

The discovery of β-nicotinamide riboside as a bona fide NAD+ precursor has opened up new avenues for research into aging and metabolic diseases. The robust body of evidence from preclinical and human studies demonstrates that NR is a safe and effective means of increasing NAD+ levels. For researchers and drug development professionals, NR represents a promising therapeutic candidate for conditions associated with NAD+ depletion. Further research is warranted to fully elucidate its long-term effects and clinical applications in various disease states.

References

- 1. xtendlife.com [xtendlife.com]

- 2. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide Riboside: Benefits, Side Effects and Dosage [healthline.com]

- 4. Discoveries of nicotinamide riboside as a nutrient and conserved NRK genes establish a Preiss-Handler independent route to NAD+ in fungi and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aboutnad.com [aboutnad.com]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. Nicotinamide riboside - Wikipedia [en.wikipedia.org]

- 9. The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers | PLOS One [journals.plos.org]

- 11. consensus.app [consensus.app]

- 12. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. First human clinical trial for nicotinamide riboside | EurekAlert! [eurekalert.org]

- 16. What is really known about the effects of nicotinamide riboside supplementation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. goldmanlaboratories.com [goldmanlaboratories.com]

- 18. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. infoscience.epfl.ch [infoscience.epfl.ch]

Introduction to "Nicotinamide Riboside Triflate" versus Nicotinamide Riboside Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of two salt forms of Nicotinamide (B372718) Riboside (NR): Nicotinamide Riboside Triflate (NR-OTf) and Nicotinamide Riboside Chloride (NRCl). This document focuses on the chemical properties, stability, and biological implications of each salt, supported by experimental data and protocols to inform research and development decisions.

Introduction to Nicotinamide Riboside

Nicotinamide Riboside is a pyridine-nucleoside precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][2] As a vitamin B3 analog, NR has garnered significant interest for its potential to boost cellular NAD+ levels, which decline with age and in certain pathological conditions. The commercially available form of NR is typically a salt, with the chloride salt being the most common for dietary supplements.[3] The choice of the counter-ion can significantly impact the physicochemical properties of the active ingredient, including its stability, solubility, and bioavailability.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Nicotinamide Riboside Salts

| Property | This compound (NR-OTf) | Nicotinamide Riboside Chloride (NRCl) |

| Molecular Formula | C₁₂H₁₅F₃N₂O₈S | C₁₁H₁₅ClN₂O₅ |

| Molecular Weight | 404.32 g/mol [4] | 290.70 g/mol |

| pKa | Not available | 11.5 ± 0.15[5] |

| Predicted log P | Not available | -6.25[6] |

| Aqueous Solubility | Soluble in water | Highly soluble in water: 972.7 ± 8.1 mg/mL (pH 2.0), 860.5 ± 31.0 mg/mL (pH 5.0), 826.0 ± 34.4 mg/mL (pH 7.4)[7] |

| Melting Point | Not available | Degrades upon melting, starting around 115-120°C[5] |

| Pharmaceutical Acceptability | Not generally considered pharmaceutically acceptable[8] | Generally Recognized as Safe (GRAS) by the FDA[8] |

Stability Profile

The stability of Nicotinamide Riboside is a critical factor for its formulation and therapeutic efficacy. NRCl is known to be susceptible to hydrolysis, particularly in aqueous solutions, which leads to the formation of nicotinamide and a ribose sugar.[9] This degradation is a concern as nicotinamide can have different biological effects and may even antagonize some of the benefits of NR.

A study on a hydrophobic derivative of NRCl, nicotinamide riboside trioleate chloride (NRTOCl), was conducted to improve its stability in aqueous environments. The study highlighted the intrinsic instability of NRCl in water, showing significant degradation over time.[10][11] In contrast, the triflate salt is often used in chemical synthesis due to its stability under certain reaction conditions, but it is typically exchanged for a pharmaceutically acceptable salt like chloride for final product formulation.[8]

Table 2: Stability of Nicotinamide Riboside Chloride in Simulated Gastrointestinal Fluids [12]

| Time (hours) | Remaining NRCl in Simulated Gastric Fluid (pH 1.2) | Remaining NRCl in Simulated Intestinal Fluid (pH 6.8) |

| 2 | >97% | ~94% |

| 4 | Not reported | ~93% |

| 8 | Not reported | ~90.5% |

| 24 | Not reported | ~79% |

Biological Activity and Bioavailability

Both NR Triflate and NR Chloride are expected to deliver the same active moiety, the nicotinamide riboside cation, which is then utilized by the body to synthesize NAD+. The primary pathway for this conversion is the salvage pathway.[13][14]

Signaling Pathway: The NAD+ Salvage Pathway

Nicotinamide Riboside enters the cell and is phosphorylated by Nicotinamide Riboside Kinases (NRKs) to form nicotinamide mononucleotide (NMN). NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to produce NAD+.[15]

Caption: The cellular pathway for NAD+ synthesis from Nicotinamide Riboside.

A clinical study on the pharmacokinetics of NRCl in humans demonstrated that oral supplementation leads to a significant increase in blood NAD+ levels.[16][17] While no direct comparative pharmacokinetic data exists for NR Triflate, it is reasonable to assume that, if it were safe for consumption, it would follow a similar metabolic fate. However, the lack of regulatory approval for triflate salts in dietary supplements is a major differentiating factor.[8]

Experimental Protocols

HPLC Method for the Analysis of Nicotinamide Riboside Chloride and Nicotinamide

This method is adapted from a study on the physicochemical properties of NRCl.[7]

Workflow Diagram:

Caption: A typical workflow for the HPLC analysis of Nicotinamide Riboside.

Chromatographic Conditions:

-

Instrument: Agilent Infinity 1220 LC system with a variable wavelength UV detector.

-

Column: Phenomenex® Synergi™ Hydro-RP (80 Å, 4.6 × 50 mm, 4 μm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6).

-

Flow Rate: 1 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 266 nm.

Aqueous Solubility Determination of Nicotinamide Riboside Chloride

This protocol is based on the shake-flask method.[7]

Experimental Workflow:

Caption: Workflow for determining the equilibrium solubility of Nicotinamide Riboside Chloride.

Procedure:

-

Prepare buffer solutions at the desired pH values (e.g., 2.0, 5.0, and 7.4).

-

Add an excess amount of NRCl powder to a known volume of each buffer in separate vials.

-

Continuously mix the solutions for 24 hours at a constant temperature to ensure equilibrium is reached.

-

After 24 hours, cease mixing and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Analyze the concentration of the dissolved NRCl in the filtrate using a validated HPLC method.

Conclusion

The selection of a salt form for a therapeutic or nutraceutical agent is a critical decision in drug development. While this compound is a useful intermediate in the chemical synthesis of Nicotinamide Riboside, its use in final formulations is limited by its lack of regulatory approval as a pharmaceutically acceptable salt.

Nicotinamide Riboside Chloride, on the other hand, is a well-characterized, highly water-soluble salt that is recognized as safe for human consumption. However, its instability in aqueous solutions, leading to degradation into nicotinamide, presents a significant formulation challenge. Future research and development efforts should focus on creating stable formulations of NRCl that protect it from degradation and ensure the delivery of the active compound. For researchers, understanding the distinct properties and regulatory status of these two salts is paramount for advancing the study and application of Nicotinamide Riboside.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H15F3N2O8S | CID 11327147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]

- 7. View of Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]

- 8. New Crystalline Salts of Nicotinamide Riboside as Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of Nicotinamide riboside chloride and chemical properties of its derivatives_Chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. goldmanlaboratories.com [goldmanlaboratories.com]

- 14. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Pharmacokinetic Study of Nicotinamide Riboside" [ctv.veeva.com]

- 17. aboutnad.com [aboutnad.com]

"Nicotinamide Riboside Triflate" intended for scientific research applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Riboside (NR) has emerged as a prominent NAD+ precursor with significant potential in various research applications, from cellular metabolism to neuroprotection. This technical guide focuses on Nicotinamide Riboside Triflate (NR Triflate), a salt form of NR utilized in preclinical studies. This document provides an in-depth overview of its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in scientific research. Quantitative data is presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding and experimental design.

Introduction

Nicotinamide Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in all living cells, playing a fundamental role in cellular energy metabolism and acting as a substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][2] A decline in NAD+ levels is associated with aging and numerous pathological conditions, making the enhancement of NAD+ pools a promising therapeutic strategy. Nicotinamide Riboside (NR) is a naturally occurring vitamin B3 analog and a potent NAD+ precursor.[3] NR Triflate is a synthetic salt of NR that has been used in research to investigate the physiological effects of elevating NAD+ levels.[1] This guide provides technical information for researchers utilizing this compound in their studies.

Chemical and Physical Properties

This compound is the trifluoromethanesulfonate (B1224126) salt of Nicotinamide Riboside. The triflate anion is a non-coordinating anion, which can influence the compound's solubility and stability. It is important to note that for human use, triflate salts are generally not considered pharmaceutically acceptable, and thus, research has largely shifted to using Nicotinamide Riboside Chloride (NRCI) in clinical settings.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅F₃N₂O₈S | [][6] |

| Molecular Weight | 404.32 g/mol | [][6] |

| CAS Number | 445489-49-6 | [6] |

| Appearance | Off-White to Dark Yellow Low Melting Solid | [] |

| Purity | ≥97% | [] |

| Solubility | Methanol (B129727) (Slightly), Water (Slightly) | [] |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere.[7] |

Table 2: Aqueous Solubility of Nicotinamide Riboside Chloride (NRCl)

| pH | Solubility (mg/mL) | Temperature | Source |

| 2.0 | 972.7 ± 8.1 | Not Specified | [8] |

| 5.0 | 860.5 ± 31.0 | Not Specified | [8] |

| 7.4 | 826.0 ± 34.4 | Not Specified | [8] |

Table 3: Stability of Nicotinamide Riboside Chloride (NRCl) in Aqueous Solution

| pH | Temperature (°C) | Degradation Observation | Source |

| 2.0, 5.0, 7.4 | 55, 65, 75 | Degradation follows pseudo-first-order kinetics, with the rate doubling for every 10°C increase. Base-catalyzed hydrolysis to nicotinamide and ribose is the primary degradation mechanism. | [8] |

| 7.4 | Not Specified | Significant degradation occurs in neutral pH environments. | [9] |

Synthesis

The synthesis of β-Nicotinamide Riboside Triflate is typically achieved through a two-step process.[10] This method ensures the stereoselective formation of the biologically active β-anomer.

Experimental Protocol: Synthesis of β-Nicotinamide Riboside Triflate

Step 1: Synthesis of Ethyl Nicotinate (B505614) 2',3',5'-tri-O-acetylriboside Triflate

-

Couple 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with ethyl nicotinate in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf).[10][11]

-

The reaction is typically carried out in a dry solvent such as dichloromethane.[1]

-

This step stereoselectively produces the β-isomer of the protected riboside.[11]

Step 2: Deprotection and Amidation

-

Treat the resulting ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate with ice-cold 5.5 N methanolic ammonia (B1221849) (NH₃/MeOH).[10][11]

-

This step simultaneously removes the acetyl protecting groups and converts the ethyl nicotinate ester to the nicotinamide amide, yielding β-Nicotinamide Riboside Triflate.[11]

-

Monitor the reaction progress by HPLC to maximize the yield of the desired product and minimize side products.[10]

-

Purify the final product using column chromatography on octadecyl-functionalized silica (B1680970) gel.[10]

Mechanism of Action: NAD+ Biosynthesis and Sirtuin Activation

This compound acts as a precursor to NAD+, elevating intracellular NAD+ levels. This, in turn, enhances the activity of NAD+-dependent enzymes, most notably the sirtuins (SIRTs).

NAD+ Biosynthesis Pathway

Upon entering the cell, Nicotinamide Riboside is phosphorylated by Nicotinamide Riboside Kinases (NRKs) to form Nicotinamide Mononucleotide (NMN).[12] NMN is then adenylated by NMN adenylyltransferases (NMNATs) to produce NAD+.[12] This pathway is a key part of the NAD+ salvage pathway, which recycles nicotinamide and its derivatives back into NAD+.

Sirtuin Activation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular processes such as gene expression, metabolism, and DNA repair.[9] By increasing the intracellular pool of NAD+, this compound enhances the activity of sirtuins, particularly SIRT1 and SIRT3.[6] This leads to the deacetylation of various protein targets, influencing downstream cellular functions.

Experimental Protocols for Research Applications

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Cell Culture Studies

A typical workflow for assessing the effects of this compound in cell culture involves treatment, harvesting, and subsequent analysis of cellular NAD+ levels and sirtuin activity.

Protocol: Quantification of Intracellular NAD+ by HPLC

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse using a suitable extraction buffer (e.g., perchloric acid or methanol-based buffers).[13]

-

Extraction: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the NAD+ metabolites.[13]

-

Neutralization (if using perchloric acid): Neutralize the acidic extract with a solution like potassium carbonate.[13]

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.[4][7][10]

-

Use a suitable mobile phase, such as a phosphate (B84403) buffer with an acetonitrile (B52724) or methanol gradient, for separation.[7][13]

-

Detect NAD+ using a UV detector at approximately 260 nm.[10][13]

-

Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.[13]

-

Protocol: In Vitro Sirtuin Activity Assay (Fluorogenic)

This protocol is adapted for measuring the activity of purified sirtuins in the presence of this compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare solutions of the purified sirtuin enzyme (e.g., SIRT1), a fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine), and NAD+ in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[14]

-

-

Assay Setup (in a 96-well plate):

-

Add assay buffer to all wells.

-

Add the this compound solution or vehicle control.

-

Add the sirtuin enzyme solution.

-

Initiate the reaction by adding the NAD+ and fluorogenic substrate mixture.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[14]

-

Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.[15]

-

Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission).[14]

-

Data Analysis: Subtract the background fluorescence and plot the fluorescence intensity against the concentration of this compound to determine its effect on sirtuin activity.

In Vivo Animal Studies

Animal studies are crucial for evaluating the systemic effects of this compound.

Table 4: Example In Vivo Dosing Regimens for Nicotinamide Riboside

| Animal Model | Dose | Administration Route | Duration | Key Findings | Source |

| C57BL/6J Mice | 400 mg/kg/day | Oral (in food) | 16 weeks | Increased plasma and intracellular NAD+ content. | [16] |

| Rats | 300 mg/kg/day | Oral | 21 days | Investigated effects on exercise performance and metabolism. | [17] |

| Rats | 150-600 mg/kg | Intravenous | Repeated doses | Assessed biocompatibility and toxicity. | [1] |

Protocol: Oral Administration in Mice and Tissue Analysis

-

Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

-

Dosing:

-

Prepare the diet containing this compound at the desired concentration (e.g., to achieve a dose of 400 mg/kg/day).

-

Alternatively, administer this compound daily via oral gavage.[18]

-

-

Monitoring: Monitor the animals regularly for any signs of toxicity or changes in behavior, body weight, and food/water intake.

-

Tissue Collection: At the end of the study period, euthanize the animals and collect tissues of interest (e.g., liver, muscle, brain).[18] Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.[18]

-

NAD+ Extraction from Tissues:

-

Homogenize the frozen tissue in an appropriate extraction buffer.

-

Follow the same extraction and analysis procedures as described for the in vitro NAD+ quantification (Section 5.1).

-

-

Data Analysis: Normalize NAD+ levels to tissue weight or protein concentration.

Conclusion

This compound is a valuable research tool for investigating the roles of NAD+ metabolism and sirtuin activation in various biological processes. This guide provides a comprehensive overview of its properties and detailed protocols to aid researchers in designing and executing robust experiments. While its use is primarily for preclinical research, the insights gained from studies with this compound have paved the way for clinical investigations into the therapeutic potential of NAD+ precursors. Researchers should consider the specific properties of the triflate salt, particularly its stability and handling requirements, to ensure the reliability and reproducibility of their findings.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. View of Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]

- 8. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]

- 9. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. Nicotinamide riboside supplementation dysregulates redox and energy metabolism in rats: Implications for exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

Foundational Mechanism of Action of Nicotinamide Riboside Triflate in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to Nicotinamide Adenine Dinucleotide (NAD+).[1][2] It is often supplied as a salt, such as Nicotinamide Riboside Triflate, to ensure stability. The triflate anion (CF₃SO₃⁻) is a highly stable, non-coordinating anion, meaning the biological activity is attributed to the nicotinamide riboside cation.[3] This technical guide elucidates the core mechanism of action of this compound in cellular models, focusing on its role in NAD+ metabolism and the subsequent impact on key cellular signaling pathways.

Core Mechanism: NAD+ Precursor Activity

The primary mechanism of action of this compound is its role as a potent precursor to NAD+.[1] Upon entering the cell, Nicotinamide Riboside is phosphorylated by Nicotinamide Riboside Kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN).[1] NMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to synthesize NAD+.[1] This pathway effectively elevates intracellular and mitochondrial NAD+ pools.

Quantitative Impact on Cellular NAD+ Levels

Studies in various cell lines have demonstrated a significant, concentration-dependent increase in NAD+ levels following treatment with Nicotinamide Riboside.

| Cell Line | Treatment Concentration (µM) | Treatment Duration | Fold Increase in NAD+ (Approx.) | Reference |

| C2C12 Myotubes | 100 - 1000 | 24 hours | Concentration-dependent increase | [4] |

| Hepa1.6 Hepatoma Cells | 100 - 1000 | 24 hours | Concentration-dependent increase | [4] |

| HEK293 Embryonic Kidney Cells | 100 - 1000 | 24 hours | Concentration-dependent increase | [4] |

| C2C12 Myotubes | 500 | 24 hours (post FK866 treatment) | Restoration of depleted NAD+ levels | [5] |

Downstream Signaling Pathways

The elevation of NAD+ levels by this compound directly influences the activity of NAD+-dependent enzymes, primarily sirtuins and Poly (ADP-ribose) polymerases (PARPs).

Activation of Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, stress resistance, and longevity. By increasing the available NAD+ pool, Nicotinamide Riboside enhances the activity of several sirtuins.

-

SIRT1 and SIRT3 Activation: Nicotinamide Riboside has been shown to activate SIRT1 and SIRT3.[4] This leads to the deacetylation of their downstream targets, enhancing oxidative metabolism.[4]

-

SIRT5 Activation: Nicotinamide Riboside has also been identified as a selective allosteric activator of SIRT5, another mitochondrial sirtuin.[6]

The activation of these sirtuins leads to downstream effects such as the deacetylation of mitochondrial proteins like Ndufa9 and SOD2, which is associated with enhanced mitochondrial function.[4]

Modulation of PARP Activity

PARPs are enzymes involved in DNA repair and cell death. Their activity is dependent on NAD+. While high levels of PARP activation can deplete cellular NAD+ stores, maintaining a healthy NAD+ pool is crucial for their normal function in DNA repair. Nicotinamide Riboside helps to restore NAD+ levels, which can support the antiviral functions of PARPs.[4]

Signaling Pathway Diagram

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: C2C12 (mouse myoblast), Hepa1.6 (mouse hepatoma), HEK293 (human embryonic kidney), HEK293T (human embryonic kidney).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution. Cells are treated with the desired concentrations (e.g., 1-1000 µM) for the specified duration (e.g., 24 hours).

Measurement of Intracellular and Mitochondrial NAD+

A detailed protocol for measuring NAD+ levels can be found in publications by Yang et al.[7][8] A general workflow is as follows:

Western Blot Analysis of Protein Acetylation

This protocol is adapted for the analysis of Ndufa9 and SOD2 acetylation in HEK293T cells treated with this compound.[4]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against acetylated Ndufa9, total Ndufa9, acetylated SOD2, and total SOD2 overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using image analysis software, and the ratio of acetylated to total protein is calculated.

Conclusion

This compound serves as a robust precursor for NAD+ synthesis in various cellular models. Its fundamental mechanism of action revolves around the elevation of intracellular and mitochondrial NAD+ levels. This increase in NAD+ availability enhances the activity of NAD+-dependent enzymes, notably sirtuins, leading to the deacetylation of key proteins involved in mitochondrial function and metabolism. The methodologies and data presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development to understand and further investigate the therapeutic potential of this compound.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triflate - Wikipedia [en.wikipedia.org]

- 4. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

"Nicotinamide Riboside Triflate" as a precursor to nicotinamide adenine dinucleotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions and as a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The decline of NAD+ levels with age and in certain pathological conditions has spurred interest in NAD+ precursor molecules as potential therapeutic agents. Among these, Nicotinamide Riboside (NR) has emerged as a promising orally bioavailable precursor that can effectively augment intracellular NAD+ pools.[2][3][4] This technical guide focuses on Nicotinamide Riboside Triflate, a salt form of NR used in research, providing an in-depth overview of its synthesis, mechanism of action as an NAD+ precursor, and a summary of its effects in preclinical and clinical studies.

Chemical and Physical Properties

This compound is the trifluoromethanesulfonate (B1224126) salt of Nicotinamide Riboside. The triflate anion is a good leaving group, which can be relevant in certain chemical synthesis applications.[5]

| Property | Value | Reference |

| Chemical Formula | C12H15F3N2O8S | MedKoo Biosciences |

| Molecular Weight | 404.32 g/mol | MedChemExpress |

| Appearance | Off-White to Light Yellow Solid | Cymit Química S.L. |

| Solubility | Soluble in Water and Methanol (B129727) | Cayman Chemical |

| Storage | Hygroscopic, store at -20°C under inert atmosphere | [6] |

Synthesis of β-Nicotinamide Riboside Triflate

The stereoselective synthesis of β-nicotinamide riboside is crucial as only the β-anomer is biologically active. A widely used and efficient method is a two-step procedure.[7][8]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl Nicotinate (B505614) 2',3',5'-tri-O-acetyl-β-D-riboside Triflate [7]

-

Materials:

-

1,2,3,5-tetra-O-acetyl-β-D-ribofuranose

-

Ethyl nicotinate

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

-

Procedure:

-

Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and 1.5 equivalents of ethyl nicotinate in dry dichloromethane under an inert atmosphere.

-

Add 1 equivalent of TMSOTf to the solution.

-

Stir the reaction at room temperature for approximately 10 hours.

-

Monitor the reaction for the formation of the intermediate product.

-

Upon completion, the reaction mixture is worked up to isolate the ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate intermediate. This can be achieved by removing the solvent under reduced pressure. An additional 4 hours may be required to remove any aqueous phase under high vacuum.[7]

-

Step 2: Conversion to β-Nicotinamide Riboside Triflate [7]

-

Materials:

-

Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate (from Step 1)

-

5.5 N Ammonia (B1221849) in Methanol (ice-cold)

-

-

Procedure:

-

Dissolve the intermediate from Step 1 in ice-cold 5.5 N ammonia in methanol.

-

Maintain the reaction at 0°C for 15-18 hours. This step achieves simultaneous deprotection of the acetyl groups and conversion of the ethyl nicotinate to the nicotinamide amide.[7]

-

Monitor the reaction hourly after 15 hours using HPLC to maximize the yield of β-nicotinamide riboside and minimize the formation of byproducts like nicotinamide.[7]

-

Once the reaction is complete, the methanol and ammonia are removed under reduced pressure.

-

Purification: [7]

-

The final product, β-nicotinamide riboside triflate, is purified using reversed-phase HPLC on a C18 column. The column should be activated with a methanol/water gradient, and the product is typically eluted with water.[9]

Workflow for Synthesis and Purification

Caption: Workflow for the two-step synthesis and purification of β-nicotinamide riboside triflate.

Mechanism of Action: Conversion to NAD+

This compound, once administered and absorbed, dissociates, and the Nicotinamide Riboside cation becomes available to the body's cells. NR is a key intermediate in the NAD+ salvage pathway.

Signaling Pathway of NR to NAD+

The primary pathway for the conversion of NR to NAD+ involves two key enzymatic steps:

-

Phosphorylation by Nicotinamide Riboside Kinases (NRKs): In mammals, two kinases, NRK1 and NRK2, phosphorylate NR to form nicotinamide mononucleotide (NMN).[10]

-

Adenylylation by NMN Adenylyltransferases (NMNATs): NMN is then converted to NAD+ by a family of enzymes called NMN adenylyltransferases (NMNAT1-3), which are located in different cellular compartments (nucleus, Golgi apparatus, and mitochondria).[1]

Caption: The enzymatic conversion of Nicotinamide Riboside (NR) to NAD+.

Activation of Sirtuins

The increase in intracellular NAD+ levels resulting from NR supplementation directly impacts the activity of NAD+-dependent enzymes, most notably the sirtuins (SIRT1-7). Sirtuins are a class of deacetylases that play crucial roles in regulating metabolism, DNA repair, and cellular stress responses.

Specifically, NR has been shown to activate SIRT1 and SIRT3.[11] One study also identified NR as a selective allosteric activator of SIRT5.[12][13]

Caption: Activation of sirtuins by increased NAD+ levels from Nicotinamide Riboside.

In Vivo and Clinical Efficacy

Numerous preclinical and clinical studies have investigated the effects of Nicotinamide Riboside supplementation on NAD+ levels and various physiological parameters.

Quantitative Data from In Vivo and Clinical Studies

| Study Type | Subject | Dosage | Duration | Key Finding: NAD+ Increase | Reference |

| Clinical Trial | Humans with Long-COVID | 2000 mg/day (oral) | 5-10 weeks | 2.6 to 3.1-fold increase in whole blood NAD+ | [14] |

| Pilot Clinical Study | Healthy Human (n=1) | Single oral dose | --- | Up to 2.7-fold increase in blood NAD+ | [4] |

| Preclinical Study | Mice | ~500 mg/kg/day in drinking water | 8 weeks | No significant change in metabolic phenotype in this model of mild obesity | [3] |

| Preclinical Study | Mice | 200 mg/kg (intravenous) | 7 consecutive days | ~140% increase in tibialis anterior muscle NAD+ | [15] |

| Preclinical Study | Mice | Daily intravenous injections | --- | ~13% increase in quadriceps NAD+ (sedentary)~30% increase in quadriceps NAD+ (voluntary wheel running) | [15] |

Experimental Protocols

Mouse Model of Diet-Induced Obesity [3]

-

Animals: Male C57BL/6N and C57BL/6J mice.

-

Diet: High-fat diet (HFD) or standard chow.

-

NR Administration: 3.0 mg/mL NR in drinking water, equivalent to approximately 500 mg/kg/day.

-

Duration: 8 weeks.

-

Endpoints: Body and organ weights, glucose tolerance, metabolic parameters, mitochondrial O2 flux in liver and muscle.

Mouse Model of Dilated Cardiomyopathy [16]

-

Animals: Mouse model of dilated cardiomyopathy (SRFHKO mice).

-

NR Administration: NR supplemented in food.

-

Endpoints: Cardiac function (echocardiography), myocardial NAD+ levels, and NAD+ metabolites.

Human Clinical Trial in Long-COVID [14]

-

Study Design: Double-blind, placebo-controlled trial.

-

Participants: 58 community-dwelling individuals with long-COVID.

-

Intervention: 2000 mg/day of Nicotinamide Riboside.

-

Duration: 20 weeks.

-

Primary Outcome: Cognition (assessed by various scales).

-

Secondary Outcomes: Fatigue, depression, anxiety, sleep quality, and whole blood NAD+ levels.

Analytical Methods for Quantification

Accurate quantification of Nicotinamide Riboside and NAD+ in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS for NAD(H) Quantification[17]

-

Instrumentation: LC-MS/MS system (e.g., LCMS-8060 NX System, Shimadzu).

-

Column: C18 analytical column (e.g., Shim-pack GIST C18, 50 × 2.1 mm, 2 µm).

-

Mobile Phase:

-

A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

-

B: 5 mM ammonium acetate in methanol.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 3 µL.

-

Gradient Program: A typical gradient would involve starting with a low percentage of mobile phase B, increasing it to a high percentage to elute the analytes, and then re-equilibrating the column. For example: 0-1 min, 1.5% B; 1-3 min, gradient to 95% B; 3-5 min, hold at 95% B; 5.1-6 min, return to 1.5% B.

-

Detection: ESI-positive mode with Multiple Reaction Monitoring (MRM).

-

NAD+ transition: m/z 664.0 > 136.1

-

NADH transition: m/z 666.0 > 649.2

-

-

Internal Standard: A stable isotope-labeled internal standard, such as 13C5-NAD+, is used for accurate quantification.

Sample Preparation Workflow

Caption: General workflow for biological sample preparation for LC-MS/MS analysis of NAD+ metabolites.

Conclusion

This compound serves as a valuable research tool for investigating the therapeutic potential of boosting NAD+ levels. Its well-defined synthesis and clear mechanism of action, primarily through the NRK-NMNAT pathway leading to sirtuin activation, provide a solid foundation for further research. The quantitative data from both preclinical and clinical studies demonstrate its efficacy in raising NAD+ levels, although the physiological consequences can be context-dependent. The detailed experimental and analytical protocols provided in this guide offer a starting point for researchers and drug development professionals seeking to explore the potential of Nicotinamide Riboside and other NAD+ precursors in various therapeutic areas.

References

- 1. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Nicotinamide riboside has minimal impact on energy metabolism in mouse models of mild obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

- 5. researchgate.net [researchgate.net]

- 6. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02062E [pubs.rsc.org]

- 7. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives [beilstein-journals.org]

- 10. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Nicotinamide Riboside Activates SIRT5 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of nicotinamide riboside on NAD+ levels, cognition, and symptom recovery in long-COVID: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intravenous nicotinamide riboside elevates mouse skeletal muscle NAD+ without impacting respiratory capacity or insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinamide riboside preserves cardiac function in a mouse model of dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nicotinamide Riboside (NR) as a Form of Vitamin B3 in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Riboside (NR), a naturally occurring form of vitamin B3, has garnered significant attention within the scientific community for its potent ability to increase cellular levels of Nicotinamide Adenine (B156593) Dinucleotide (NAD+). NAD+ is an essential coenzyme pivotal to a myriad of cellular processes, including energy metabolism, DNA repair, and cellular signaling. A decline in NAD+ levels is associated with aging and various pathophysiological conditions, positioning NR as a promising therapeutic agent. This technical guide provides a comprehensive overview of the core aspects of NR in research, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols for its study, and visualizations of its key signaling pathways.

Introduction

Nicotinamide Riboside is a pyridine-nucleoside precursor to NAD+.[1] Unlike other NAD+ precursors such as nicotinic acid (NA) and nicotinamide (NAM), NR has been shown to elevate NAD+ levels without causing flushing and is considered a highly efficient NAD+ booster.[2] Research into NR spans a wide range of fields, from metabolic disorders and neurodegenerative diseases to aging and longevity.[1][3] This guide aims to provide researchers and drug development professionals with a detailed technical resource on the scientific foundations of NR.

Mechanism of Action: The NAD+ Salvage Pathway

Nicotinamide Riboside is primarily utilized by the body through the NAD+ salvage pathway. Upon entering the cell, NR is phosphorylated by Nicotinamide Riboside Kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN).[4][5] NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to synthesize NAD+.[6] This pathway bypasses the rate-limiting enzyme in the salvage pathway that utilizes nicotinamide, NAMPT, offering an efficient route to augment the cellular NAD+ pool.[5]

Key Signaling Pathways Influenced by Nicotinamide Riboside

The elevation of NAD+ levels by NR supplementation has profound effects on several key signaling pathways that are crucial for cellular health and function.

Sirtuin Activation

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in regulating cellular processes such as gene expression, DNA repair, and metabolic control.[7] By increasing the available pool of NAD+, NR effectively enhances the activity of sirtuins, particularly SIRT1.[8] Activated SIRT1 can then deacetylate a variety of protein targets, leading to downstream effects on mitochondrial biogenesis and function.

PARP and CD38 Inhibition

Poly(ADP-ribose) polymerases (PARPs) and CD38 are major consumers of NAD+ in the cell.[9][10] PARPs are involved in DNA repair, while CD38 is a NAD+ glycohydrolase. Chronic activation of these enzymes, particularly during aging and disease states, can lead to NAD+ depletion. While NR does not directly inhibit these enzymes, by replenishing the NAD+ pool, it can counteract the negative effects of their over-activation.

Mitochondrial Biogenesis

One of the most significant downstream effects of NR supplementation is the enhancement of mitochondrial biogenesis, the process of generating new mitochondria.[9][11] This is largely mediated through the SIRT1-PGC-1α axis. Activated SIRT1 deacetylates and activates Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[12]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from preclinical and clinical research on Nicotinamide Riboside.

Table 1: Preclinical Studies of Nicotinamide Riboside in Rats

| Study Parameter | Dose | Duration | Key Findings | Reference |

| Acute Oral Toxicity | 5000 mg/kg | Single Dose | No mortality or treatment-related adverse effects observed. | [13] |

| 14-Day Oral Toxicity | Up to 2000 mg/kg/day | 14 days | No adverse effects observed. | [13] |

| 90-Day Oral Toxicity (NIAGEN™) | 300, 1000, 3000 mg/kg/day | 90 days | No Observed Adverse Effect Level (NOAEL) was 300 mg/kg/day. Lowest Observed Adverse Effect Level (LOAEL) was 1000 mg/kg/day, with mild effects on liver, kidney, ovaries, and testes at the highest dose. | [2][13] |

| 90-Day Oral Toxicity (NR-E) | 300, 500, 1200 mg/kg/day | 90 days | NOAEL was determined to be 500 mg/kg/day for males and 1200 mg/kg/day for females. | [14] |

| Intravenous Toxicity | 150, 300, 450, 600 mg/kg | 3.5 weeks | Doses up to 450 mg/kg were safe. Toxic effects on heart, liver, and kidney, and increased mortality were observed at 600 mg/kg. | [10][15] |

Table 2: Clinical Trials of Nicotinamide Riboside Supplementation in Humans

| Study Population | Dose | Duration | Key Findings on NAD+ Levels | Other Key Outcomes | ClinicalTrials.gov ID | Reference |

| Healthy Volunteers | 100, 300, 1000 mg/day | 8 weeks | Dose-dependent increase in whole blood NAD+ by 22%, 51%, and 142% respectively. | Well-tolerated with no significant adverse events. | - | [16] |

| Healthy Volunteers | 1000 mg twice daily | 9 days | ~2-fold increase in blood NAD+ concentrations. | Well-tolerated. | - | [17] |

| Overweight/Obese Men | 1000 mg twice daily | 12 weeks | No significant change in skeletal muscle NAD+ content. | Did not alter mitochondrial respiration, content, or morphology in skeletal muscle. | - | |

| BMI-discordant twins | 250-1000 mg/day (escalating) | 5 months | Increased whole blood NAD+ levels. | Increased muscle mitochondrial biogenesis and improved gut microbiota composition. | NCT03951285 | [1][11][18] |

| Older adults with Mild Cognitive Impairment | 1 g/day | 10 weeks | Average 139% increase in NAD+ in PBMCs. | Well-tolerated; no significant change in cognitive performance. | NCT02942888 | [7][19][20] |

| Individuals with Long COVID | 2000 mg/day | 24 weeks | 2.6 to 3.1-fold increase in NAD+ levels after 5-10 weeks. | No significant between-group differences in cognitive outcomes. Within-group improvements in fatigue, sleep, and mood. | NCT04809974 | [20][21][22] |

| Parkinson's Disease Patients | 1000 mg/day | 30 days | Significant increase in cerebral NAD levels. | Well-tolerated, associated with mild clinical improvement. | - | [3][23] |

| Parkinson's Disease Patients | 3000 mg/day | 4 weeks | Up to 5-fold increase in blood NAD+ levels. | Well-tolerated with no moderate or severe adverse events. | NCT05344404 | [24] |

| Older adults with Peripheral Artery Disease | Not specified | 4 weeks | - | Preliminary positive trends in endothelial function and cerebrovascular response. | NCT06534944 | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in Nicotinamide Riboside research.

Quantification of NAD+ and its Metabolites by LC-MS/MS

This protocol is for the analysis of NAD+ and related metabolites in human whole blood.

5.1.1. Sample Preparation

-

Blood Collection: Collect whole blood in EDTA-containing tubes.

-

Immediate Processing: To prevent NAD+ degradation, immediately place samples on wet ice.

-

Extraction:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.

-

Add 400 µL of ice-cold extraction solution (e.g., 80% methanol).

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each NAD+ metabolite.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol describes a common method for measuring the activity of purified SIRT1 enzyme.[6][26][27][28][29][30][31]

5.2.1. Reagent Preparation

-

SIRT1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Recombinant Human SIRT1 Enzyme: Dilute in SIRT1 Assay Buffer to the desired concentration.

-